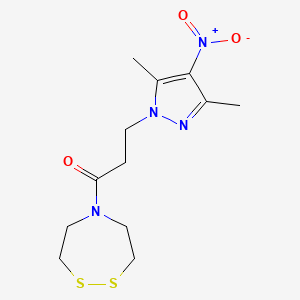
N-(4-(dimethylamino)phenethyl)-2,4-dimethylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(dimethylamino)phenethyl)-2,4-dimethylbenzenesulfonamide, also known as Dibenzyl sulfonamide (DBSA), is a chemical compound that has gained significant attention in scientific research due to its unique properties. DBSA belongs to the class of sulfonamide compounds and has been widely used in various fields such as organic synthesis, medicinal chemistry, and material science.
作用机制
The mechanism of action of DBSA is not well understood. However, it is believed that DBSA acts as a Lewis acid catalyst in organic reactions. DBSA has a high affinity for electron-rich substrates and can activate them towards nucleophilic attack. In medicinal chemistry, DBSA has been shown to inhibit the activity of various enzymes such as carbonic anhydrase and cholinesterase. The exact mechanism of action of DBSA in these enzymes is not well understood.
Biochemical and Physiological Effects
The biochemical and physiological effects of DBSA are not well studied. However, it has been shown to have low toxicity and is generally considered safe for use in laboratory experiments. DBSA has been shown to inhibit the growth of various cancer cell lines and has been proposed as a potential anticancer agent. It has also been shown to have antibacterial and antifungal activity.
实验室实验的优点和局限性
DBSA has several advantages for use in laboratory experiments. It is readily available, easy to handle, and has low toxicity. It is also stable under a wide range of conditions and can be used in various solvents. However, DBSA has some limitations for use in laboratory experiments. It is hygroscopic and can absorb moisture from the atmosphere, which can affect its properties. It is also sensitive to light and can decompose under prolonged exposure to light.
未来方向
DBSA has several potential future directions for scientific research. It can be used as a catalyst in various organic reactions such as the synthesis of natural products and pharmaceuticals. It can also be used as a building block in the synthesis of various biologically active compounds. In material science, DBSA can be used as a dopant in the synthesis of conducting polymers and as a stabilizer in the synthesis of metal nanoparticles. Further studies are needed to understand the mechanism of action of DBSA and its potential applications in various fields.
Conclusion
In conclusion, DBSA is a unique sulfonamide compound that has gained significant attention in scientific research due to its unique properties. It has been widely used in various fields such as organic synthesis, medicinal chemistry, and material science. DBSA has several advantages for use in laboratory experiments, including low toxicity and stability under a wide range of conditions. However, it also has some limitations, including hygroscopicity and sensitivity to light. DBSA has several potential future directions for scientific research, and further studies are needed to understand its mechanism of action and potential applications in various fields.
合成方法
DBSA can be synthesized through a variety of methods, including the reaction of dibenzylamine with sulfuryl chloride, the reaction of dibenzylamine with chlorosulfonic acid, and the reaction of dibenzylamine with sulfur trioxide. The reaction of dibenzylamine with sulfuryl chloride is the most commonly used method for synthesizing DBSA. This method involves the reaction of dibenzylamine with sulfuryl chloride in the presence of a base such as sodium hydroxide. The resulting product is then treated with hydrochloric acid to obtain DBSA.
科学研究应用
DBSA has been extensively used in scientific research due to its unique properties. It has been used as a catalyst in organic synthesis, a building block in medicinal chemistry, and a dopant in material science. DBSA has been used as a catalyst in various organic reactions such as the Friedel-Crafts alkylation of indoles and the Suzuki coupling reaction. It has also been used as a building block in the synthesis of various biologically active compounds such as anti-inflammatory agents, antitumor agents, and antiviral agents. In material science, DBSA has been used as a dopant in the synthesis of conducting polymers and as a stabilizer in the synthesis of metal nanoparticles.
属性
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]ethyl]-2,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2S/c1-14-5-10-18(15(2)13-14)23(21,22)19-12-11-16-6-8-17(9-7-16)20(3)4/h5-10,13,19H,11-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOJVQBLNJSJJTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NCCC2=CC=C(C=C2)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(dimethylamino)phenethyl)-2,4-dimethylbenzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2597888.png)




![2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2597894.png)

![4-((4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2597899.png)
![Tert-butyl 6-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B2597900.png)

![2-methoxy-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide](/img/structure/B2597906.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2597907.png)
![N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2597908.png)
